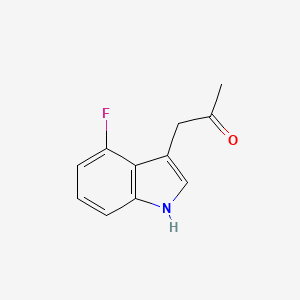

1-(4-fluoro-1H-indol-3-yl)propan-2-one

Description

Contextualization within Indole (B1671886) Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry and natural products. bhu.ac.inmdpi.com Its presence in essential amino acids like tryptophan and numerous bioactive alkaloids underscores its biological significance. bhu.ac.in The indole nucleus is known for its rich chemical reactivity, particularly its susceptibility to electrophilic substitution at the C3 position. bhu.ac.in This reactivity allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives with varied pharmacological activities. mdpi.com

The parent compound, 1-(1H-indol-3-yl)propan-2-one, also known as indole-3-acetone, is a naturally occurring derivative found in various plants and is involved in plant growth regulation. chemimpex.com Its synthesis is well-documented and often serves as a precursor for more complex indole-based molecules. chemimpex.comchemicalbook.com The introduction of substituents onto the indole ring, such as a fluorine atom, can significantly alter the electronic properties and biological activity of the parent molecule.

Rationale for Investigating Substituted Indole Propan-2-one Structures

The investigation into substituted indole propan-2-one structures, specifically 1-(4-fluoro-1H-indol-3-yl)propan-2-one, is driven by the strategic incorporation of a fluorine atom. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. scirp.org The introduction of fluorine into a molecule can have profound effects on its physicochemical and biological properties.

One of the primary motivations for fluorination is to enhance metabolic stability. The strength of the C-F bond can block sites of metabolic oxidation, leading to an increased half-life of a drug candidate in the body. preprints.org Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence a molecule's binding affinity to its biological target and its pharmacokinetic profile. chemicalbook.com

The replacement of a hydrogen atom with a fluorine atom, a common bioisosteric modification, can also impact a compound's lipophilicity. researchgate.netchimia.ch This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Depending on the electronic environment, fluorination can either increase or decrease lipophilicity, providing a tool for fine-tuning a molecule's properties. chemrxiv.org In the context of this compound, the fluorine at the C4 position is expected to influence the electron distribution of the indole ring, potentially modulating its interaction with biological targets.

Objectives and Scope of the Research

The primary objective in the study of this compound is to synthesize and characterize this novel compound to understand the impact of 4-fluoro substitution on the indole-3-propan-2-one scaffold. A key goal is to elucidate a reliable synthetic pathway, likely through a Friedel-Crafts acylation of 4-fluoroindole (B1304775). nih.govorganic-chemistry.org

The scope of the research encompasses a thorough characterization of the compound's chemical and physical properties. This includes determining its molecular formula and weight, as well as predicting its spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, based on the known values of its constituent parts, 4-fluoroindole and the propan-2-one side chain.

A further objective is to create a foundation for future biological evaluation. By synthesizing and characterizing this compound, researchers can then proceed to investigate its potential as a modulator of biological systems. The research on other substituted indole propan-2-ones as inhibitors of enzymes like human cytosolic phospholipase A2α provides a precedent for such investigations. nih.gov The ultimate aim is to determine if the 4-fluoro substitution confers any advantageous properties, such as enhanced potency or improved metabolic stability, compared to the non-fluorinated parent compound.

Detailed Research Findings

While specific research findings for this compound are not yet publicly available, a significant amount can be inferred from the extensive research on its parent compounds and related analogs.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀FNO |

| Molecular Weight | 191.20 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in polar organic solvents |

Table 2: Predicted ¹H NMR Spectral Data for this compound

Note: Predicted chemical shifts (δ) in ppm relative to TMS. Coupling constants (J) in Hz.

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H on N1 | ~8.1-8.3 | br s |

| H on C2 | ~7.2-7.4 | d |

| H on C5 | ~7.0-7.2 | m |

| H on C6 | ~6.8-7.0 | m |

| H on C7 | ~7.3-7.5 | d |

| Methylene (B1212753) (CH₂) | ~3.8-4.0 | s |

| Methyl (CH₃) | ~2.2-2.4 | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Note: Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon | Predicted Chemical Shift (δ) |

| C=O | ~206-208 |

| C2 | ~122-124 |

| C3 | ~110-112 |

| C3a | ~125-127 |

| C4 | ~155-157 (with C-F coupling) |

| C5 | ~115-117 (with C-F coupling) |

| C6 | ~120-122 |

| C7 | ~118-120 |

| C7a | ~135-137 |

| Methylene (CH₂) | ~35-37 |

| Methyl (CH₃) | ~30-32 |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]+• | 191.07 |

| [M-CH₃CO]+ | 148.05 |

| [4-fluoro-indolyl-CH₂]+ | 148.05 |

| [4-fluoro-indole]+• | 135.05 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGKIWVXUJCOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 4 Fluoro 1h Indol 3 Yl Propan 2 One

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(4-fluoro-1H-indol-3-yl)propan-2-one suggests several viable disconnection approaches. The most logical disconnection is at the C3-Cβ bond of the indole (B1671886) ring, cleaving the propan-2-one side chain. This leads to the key precursors: a 4-fluoro-1H-indole synthon and a three-carbon electrophilic species corresponding to the propan-2-one unit.

This primary disconnection points towards two main synthetic strategies:

A direct approach: This involves the direct introduction of the propan-2-one group onto a pre-formed 4-fluoro-1H-indole ring. This could be achieved through electrophilic substitution reactions such as Friedel-Crafts acylation or related methodologies.

A multi-step approach: This strategy involves the initial functionalization of the C-3 position of 4-fluoro-1H-indole with a group that can be subsequently converted to the propan-2-one moiety. A common tactic in indole chemistry is the use of a gramine (B1672134) intermediate.

Precursor Synthesis and Optimization

The successful synthesis of the target compound is highly dependent on the efficient preparation of its key precursors.

Synthesis of 4-Fluoro-1H-indole Derivatives

The synthesis of the crucial precursor, 4-fluoro-1H-indole, can be accomplished through various established methods for indole ring formation. One notable method is the Leimgruber-Batcho indole synthesis, which is particularly amenable to industrial-scale production. This method typically starts from an appropriately substituted o-nitrotoluene. For the synthesis of 4-fluoro-1H-indole, a common starting material is 2-fluoro-6-nitrotoluene (B1294474).

The process involves two main steps:

Condensation of 2-fluoro-6-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate.

Reductive cyclization of the enamine to yield the 4-fluoro-1H-indole.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-fluoro-6-nitrotoluene | DMF-DMA, DMF, reflux | (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine |

| 2 | (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine | Pd/C, H2, Methanol (B129727) | 4-fluoro-1H-indole |

Approaches for Introducing the Propan-2-one Moiety

Several strategies exist for attaching the propan-2-one side chain to the C-3 position of the 4-fluoro-1H-indole nucleus.

One of the most versatile methods for introducing a side chain at the C-3 position of indoles is through a gramine intermediate . The Mannich reaction of 4-fluoro-1H-indole with formaldehyde (B43269) and dimethylamine (B145610) would yield N,N-dimethyl-(4-fluoro-1H-indol-3-yl)methanamine (4-fluorogramine). The dimethylaminomethyl group of gramine is an excellent leaving group, allowing for its displacement by a variety of nucleophiles. To form the propan-2-one side chain, 4-fluorogramine (B34803) can be reacted with the enolate of acetone (B3395972) or a suitable acetone equivalent.

Another prominent method is the Friedel-Crafts acylation . This reaction involves the direct acylation of the electron-rich indole ring at the C-3 position with an appropriate acylating agent in the presence of a Lewis acid catalyst. For the introduction of the propan-2-one moiety, a potential acylating agent could be propionyl chloride, which would yield a 3-propionyl-4-fluoroindole intermediate. Subsequent methylation would be required to obtain the target compound. Alternatively, direct acylation with an agent that can deliver the complete propan-2-one unit, though less common, could be envisioned.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often through one-pot strategies or efficient multi-step sequences.

One-Pot Synthetic Strategies

While a specific one-pot synthesis for this compound is not extensively documented, multicomponent reactions involving an indole, an aldehyde, and a ketone are known in indole chemistry. A hypothetical one-pot strategy could involve the reaction of 4-fluoro-1H-indole, formaldehyde, and acetone under conditions that favor a tandem Mannich-type reaction and subsequent alkylation. However, controlling the selectivity and preventing side reactions in such a setup can be challenging.

Multi-step Reaction Sequences

A more controlled and reliable approach involves a multi-step reaction sequence. Two plausible and well-precedented routes are outlined below.

Route 1: Via 4-Fluorogramine Intermediate

This is a robust and widely used method for the synthesis of 3-substituted indoles.

Step 1: Synthesis of 4-Fluorogramine: The Mannich reaction is employed to synthesize the gramine derivative of 4-fluoro-1H-indole.

| Reactants | Reagents/Conditions | Product | Typical Yield |

| 4-fluoro-1H-indole, Formaldehyde, Dimethylamine | Acetic acid, heat | N,N-dimethyl-(4-fluoro-1H-indol-3-yl)methanamine (4-Fluorogramine) | High |

Step 2: Conversion of 4-Fluorogramine to the Target Compound: The dimethylamino group of 4-fluorogramine is displaced by a nucleophile derived from acetone. This can be achieved by reacting 4-fluorogramine with the sodium salt of nitroethane, followed by a Nef reaction to convert the nitro group to a carbonyl.

| Reactants | Reagents/Conditions | Product |

| 4-Fluorogramine, Sodium salt of nitroethane | 1. Reflux in a suitable solvent; 2. Nef reaction (e.g., with a strong base followed by an oxidizing agent) | This compound |

Route 2: Via Friedel-Crafts Acylation

This route offers a more direct introduction of a carbonyl function at the C-3 position.

Step 1: Friedel-Crafts Acylation: 4-fluoro-1H-indole is acylated with propionyl chloride in the presence of a Lewis acid catalyst.

| Reactants | Reagents/Conditions | Product |

| 4-fluoro-1H-indole, Propionyl chloride | Lewis acid (e.g., AlCl3, SnCl4), inert solvent | 1-(4-fluoro-1H-indol-3-yl)propan-1-one |

Step 2: α-Methylation: The resulting ketone can then be methylated at the α-position to yield the final product. However, this step would require conversion to the target ketone, which is a structural isomer. A more direct acylation with a reagent like chloroacetone (B47974) could be envisioned, but such reactions are often complicated by side reactions. A more feasible acylation would involve a reagent that already contains the desired carbon skeleton, though such reagents can be less readily available.

Catalytic Systems and Reaction Conditions

The introduction of an alkyl chain to the electron-rich C3 position of the indole ring is a cornerstone of indole functionalization. For the synthesis of this compound, a common approach is the alkylation of 4-fluoroindole (B1304775) with a suitable three-carbon electrophile, such as chloroacetone or bromoacetone. The success of this reaction hinges on the choice of catalyst and the optimization of reaction parameters.

Homogeneous catalysts, which are soluble in the reaction medium, are widely used for the C3-alkylation of indoles due to their high activity and selectivity under mild conditions. Lewis acids are particularly effective in activating the electrophile for the attack on the indole ring.

Prominent examples of homogeneous catalysts for similar transformations include:

Boron-based Lewis Acids: Tris(pentafluorophenyl)borane, B(C6F5)3, has been demonstrated as a potent metal-free catalyst for the direct C3-alkylation of indoles. nih.gov It can activate amine-derived alkylating agents by facilitating the cleavage of α-N C(sp³)–H bonds. nih.gov This approach offers a complementary method to traditional metal-catalyzed reactions. nih.gov

Metal Complexes: Various transition metal complexes serve as effective catalysts. For instance, tetranuclear Zn(II)₂Ln(III)₂ coordination clusters have shown high efficacy in the Friedel-Crafts alkylation of indoles with trans-β-nitrostyrenes, achieving excellent yields at room temperature with low catalyst loadings. mdpi.com While the substrate is different, the principle of activating an electrophile for reaction at the indole C3 position is analogous. Chiral aziridine-phosphine ligands in complex with copper(I) triflate have also been used for asymmetric Friedel-Crafts alkylations of indoles. mdpi.com

Brønsted Acids: Strong Brønsted acids can also catalyze the alkylation of indoles. However, careful control of acidity is necessary to prevent side reactions such as dimerization or polymerization of the indole starting material.

The choice of a homogeneous catalyst often depends on the specific electrophile used and the desired reaction outcome. For the synthesis of this compound, a mild Lewis acid would likely be favored to avoid degradation of the starting materials and product.

| Catalyst | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| B(C6F5)3 | Amine-based alkylating agents | - | - | Good to excellent | nih.gov |

| Zn(II)₂Dy(III)₂ Cluster | trans-β-Nitrostyrene | Ethanol (B145695) | Room Temperature | 99 | mdpi.com |

| (CuOTf)₂·benzene (B151609)/L26 | β-nitrostyrene | - | - | Moderate yields | mdpi.com |

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture, reusability, and reduced generation of corrosive and toxic waste. researchgate.neteurekaselect.com For Friedel-Crafts type reactions, solid acid catalysts are particularly relevant.

Examples of heterogeneous catalysts applicable to indole alkylation include:

Zeolites and Clays (B1170129): Zeolites like H-Y and H-beta, as well as clays such as montmorillonite (B579905) K10, have been successfully employed as catalysts for Friedel-Crafts alkylations with alcohols. nih.gov Montmorillonite K10, in particular, has demonstrated high efficiency and durability in continuous-flow reactions. nih.gov

Metal Oxides: Sulfated zirconia is a strong solid Brønsted acid that has shown good and stable reactivity in Friedel-Crafts alkylations. nih.gov Manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have also been used as a recyclable heterogeneous catalyst for the C3-alkylation of indoles with benzyl (B1604629) alcohols, affording high yields. chalmers.se

Supported Catalysts: Catalytic systems where the active species is immobilized on a solid support are also of interest. For example, dodecatungstovanadophosphoric acid supported on a magnetic nanocomposite has been used for the Friedel-Crafts reaction between aldehydes and indoles. nih.gov

The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield, selectivity, and rate of the synthesis of this compound.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the activity of the catalyst and the stability of reactive intermediates. In Friedel-Crafts reactions, solvents range from non-polar hydrocarbons to more polar, non-coordinating solvents like nitrobenzene (B124822) or dichloromethane. For reactions involving fluorinated compounds, the choice of solvent can be particularly crucial, as demonstrated in studies on the solvolysis of 4-fluorophenyl chlorothionoformate where the reaction mechanism was shown to be dependent on the solvent's nucleophilicity and ionizing power. nih.gov In some catalytic systems for indole alkylation, anhydrous toluene (B28343) has been identified as the optimal solvent. rsc.org

Temperature Optimization: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. Lowering the reaction temperature can sometimes decrease the yield, as observed in Mn(I)-PNP-catalyzed alkylation of indoles. rsc.org Conversely, excessively high temperatures can lead to undesired byproducts. The optimal temperature is therefore a balance between reaction kinetics and product stability. For instance, in the alkylation of 5-bromo-4-fluoroindole, conducting the reaction at 110 °C resulted in a cleaner reaction mixture and higher yields. chemrxiv.org

| Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkylation of 6-fluoroindole | Mn(I)-PNP complex | Toluene | 140 | 72 | rsc.org |

| Alkylation of Indole | Zn(II)₂Dy(III)₂ Cluster | Ethanol | Room Temperature | 99 | mdpi.com |

| Alkylation of Indole | Zn(II)₂Dy(III)₂ Cluster | Acetonitrile | Room Temperature | 92 | mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. For the synthesis of this compound, several green chemistry metrics and approaches can be considered.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com Addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. In the synthesis of this compound from 4-fluoroindole and chloroacetone, the ideal atom economy would be less than 100% due to the formation of HCl as a byproduct. Maximizing atom economy involves designing synthetic routes that minimize the generation of waste. numberanalytics.comnih.gov

E-factor (Environmental Factor): The E-factor is defined as the total mass of waste produced per unit mass of product. libretexts.orgchembam.com It provides a more comprehensive measure of the environmental impact of a process than atom economy, as it takes into account solvent losses, reagent excesses, and waste from workup procedures. libretexts.org The pharmaceutical industry typically has high E-factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. libretexts.orgchembam.com Minimizing the E-factor is a key goal of green chemistry.

For the synthesis of this compound, a high E-factor could be anticipated in a traditional batch process using stoichiometric Lewis acids and organic solvents. The adoption of recyclable heterogeneous catalysts and solvent-free conditions can significantly reduce the E-factor.

One of the most effective ways to improve the greenness of a synthetic process is to reduce or eliminate the use of hazardous organic solvents.

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat") can lead to higher reaction rates, reduced waste, and simplified workup procedures. nih.gov Microwave-assisted solvent-free synthesis has emerged as a powerful technique for a variety of organic transformations, including the synthesis of indole derivatives. bohrium.com For the alkylation of indoles, solvent-free conditions using a solid catalyst or simply a basic mediator like KOH have been reported. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, the use of environmentally benign alternatives to traditional volatile organic compounds is encouraged. Water is an ideal green solvent, although the low solubility of many organic compounds can be a limitation. Other green solvents include supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents. For the synthesis of indole derivatives, reactions in aqueous media or using ionic liquids as both solvent and catalyst have been developed. nih.gov

The development of a synthetic route for this compound that incorporates these green chemistry principles would represent a significant advancement in terms of sustainability and efficiency.

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluoro 1h Indol 3 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing granular insights into the atomic arrangement within a molecule. For 1-(4-fluoro-1H-indol-3-yl)propan-2-one, a complete NMR analysis would involve the characterization of its proton, carbon, and fluorine nuclei.

Proton NMR (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the indole (B1671886) ring would likely appear in the downfield region, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons of the propan-2-one side chain would exhibit characteristic shifts, with the methylene (B1212753) protons adjacent to the indole ring and the methyl protons of the acetyl group appearing as distinct signals. Without experimental data, a precise data table cannot be constructed.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. The carbon atoms of the indole ring, the carbonyl group, the methylene group, and the methyl group would each resonate at a characteristic chemical shift. The carbon directly bonded to the fluorine atom would show a large coupling constant in the ¹³C NMR spectrum, a key identifying feature. A data table of these shifts remains unavailable.

Fluorine-19 NMR (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, this spectrum would be expected to show a single resonance for the fluorine atom at the 4-position of the indole ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling to nearby protons would provide further structural information. Specific data for this analysis could not be located.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, helping to connect adjacent protons. sdsu.edu HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would establish direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduscience.gov An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the entire molecular framework. sdsu.eduscience.gov The specific correlations for this compound cannot be detailed without the underlying data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. nih.govnih.gov For this compound, with a chemical formula of C₁₁H₁₀FNO, HRMS would be expected to confirm this composition with a high degree of certainty. The calculated exact mass would be compared to the experimentally measured mass. Unfortunately, a specific HRMS data report for this compound was not found.

Fragmentation Pattern Analysis

The mass spectrometry fragmentation pattern of this compound is predicted to be largely influenced by the stable indole ring and the propan-2-one substituent. The fragmentation of the non-fluorinated analog, 1-(1H-indol-3-yl)propan-2-one, provides a foundational model for this analysis. nih.gov

The primary fragmentation is expected to be the cleavage of the bond between the methylene group and the carbonyl group (α-cleavage), leading to the formation of a stable indolyl-methyl radical and an acetyl cation, or more likely, a resonance-stabilized 4-fluoro-1H-indol-3-ylmethyl cation. The presence of the fluorine atom on the indole ring is anticipated to have a minimal effect on the primary fragmentation pathways but will be reflected in the mass-to-charge ratio (m/z) of the resulting fragments.

Predicted Fragmentation of this compound:

| Fragment Ion | Predicted m/z | Description |

| [M]+• | 191 | Molecular ion |

| [M - CH3CO]+ | 148 | Loss of the acetyl group, forming the stable 4-fluoro-1H-indol-3-ylmethyl cation |

| [C9H7FN]+• | 148 | Alternative representation of the base peak |

| [C8H6FN]+ | 135 | Loss of the entire propan-2-one side chain |

| [C8H5FN]+• | 134 | Loss of a hydrogen atom from the 4-fluoroindole (B1304775) fragment |

This is an interactive data table. You can sort and filter the data.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The analysis is based on the known spectral data of 1-(1H-indol-3-yl)propan-2-one and 4-fluoroindole. nih.govchemicalbook.com

The key vibrational modes anticipated for this molecule include the N-H stretch of the indole ring, the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic portions, and the C-F stretch of the fluoro-substituted benzene (B151609) ring.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 |

| Ketone C=O | Stretching | ~1715 |

| Aromatic C=C | Stretching | ~1600-1450 |

| C-N | Stretching | ~1350 |

| C-F | Stretching | ~1250-1000 |

This is an interactive data table. You can sort and filter the data.

The presence of the electron-withdrawing fluorine atom may induce minor shifts in the positions of the aromatic C-H and C=C stretching frequencies compared to the non-fluorinated analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is primarily determined by the chromophore of the 4-fluoroindole moiety. The propan-2-one substituent is not expected to significantly alter the main absorption bands of the indole ring. nist.govresearchgate.net

The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands, which are attributed to π-π* transitions. The spectrum of 4-fluoroindole is expected to be similar to that of indole, with potential slight shifts in the absorption maxima due to the electronic effects of the fluorine substituent. srce.hr

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

| Transition | Predicted λmax (nm) | Description |

| ¹Lₐ ← ¹A | ~260-270 | Stronger absorption band |

| ¹Lₑ ← ¹A | ~280-290 | Weaker, often with fine structure |

This is an interactive data table. You can sort and filter the data.

The fluorine atom at the 4-position of the indole ring may cause a slight hypsochromic (blue) or bathochromic (red) shift in the absorption maxima, depending on the solvent and the specific electronic interactions.

X-ray Crystallography for Solid-State Structure

While no specific X-ray crystallographic data for this compound has been reported, insights into its potential solid-state structure can be drawn from the analysis of other indole derivatives. mdpi.comresearchgate.net

The growth of single crystals of this compound would likely be achievable through slow evaporation of a suitable solvent or by controlled cooling of a saturated solution. The resulting crystals would be expected to belong to a common space group, with the molecular packing influenced by intermolecular interactions.

The key structural features would include the planarity of the indole ring system and the orientation of the propan-2-one side chain. Intermolecular hydrogen bonding involving the indole N-H group and the carbonyl oxygen of an adjacent molecule is a highly probable feature of the crystal packing. The presence of the fluorine atom may also lead to C-H···F or F···F intermolecular contacts, which could further influence the crystal lattice.

Unit Cell Parameters and Space Group Determination

Experimental data regarding the unit cell dimensions (a, b, c, α, β, γ), volume (V), number of molecules per unit cell (Z), and the crystal system/space group for this compound are not available in the reviewed literature.

Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined bond lengths, bond angles, and torsion angles for this compound are not available. This information would typically be presented in detailed tables derived from the refinement of X-ray diffraction data.

Intermolecular Interactions and Packing Motifs

An analysis of the crystal packing, including descriptions of hydrogen bonds, van der Waals forces, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice of this compound, cannot be conducted without the prerequisite crystal structure data.

Chemical Reactivity and Derivatization Strategies

Reactions at the Ketone Carbonyl Group

The ketone moiety in 1-(4-fluoro-1H-indol-3-yl)propan-2-one is a versatile site for chemical modifications, including reduction, nucleophilic addition, and condensation reactions.

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to the corresponding secondary alcohol, 1-(4-fluoro-1H-indol-3-yl)propan-2-ol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and mild method for this transformation. libretexts.orgmasterorganicchemistry.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can also be used, although it is less chemoselective and requires anhydrous conditions. libretexts.orgmasterorganicchemistry.com

Complete reduction of the carbonyl group to a methylene group, yielding 3-propyl-4-fluoro-1H-indole, can be accomplished under more forcing conditions. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base (e.g., potassium hydroxide) at high temperatures in a high-boiling solvent like diethylene glycol, is a classic method for this deoxygenation. wikipedia.orgpharmaguideline.combyjus.com Alternatively, the Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, can also be used, provided the substrate is stable to strongly acidic conditions. wikipedia.organnamalaiuniversity.ac.in

Table 1: Representative Reduction Reactions of 3-Acylindoles

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| 3-Acetylindole | NaBH₄, Methanol | 1-(1H-indol-3-yl)ethanol | Secondary Alcohol |

| 3-Acetylindole | LiAlH₄, Diethyl ether | 1-(1H-indol-3-yl)ethanol | Secondary Alcohol |

| 3-Acetylindole | H₂NNH₂, KOH, Diethylene glycol | 3-Ethylindole | Alkane |

| 3-Acetylindole | Zn(Hg), conc. HCl | 3-Ethylindole | Alkane |

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl group to form tertiary alcohols after acidic workup. acs.orgnih.govwikipedia.orgsaskoer.ca For instance, the reaction of a 3-acylindole with a Grignard reagent can afford cis- or trans-substituted indolines depending on the quenching procedure. acs.orgnih.gov

The Wittig reaction provides a method for converting the carbonyl group into a carbon-carbon double bond. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The nature of the substituents on the ylide can influence the stereochemistry of the resulting alkene.

The ketone carbonyl group can undergo condensation reactions with various nitrogen-based nucleophiles. For example, reaction with primary amines or their derivatives can form imines or Schiff bases. researchgate.net These reactions are often catalyzed by acid.

The Mannich reaction, a three-component condensation, is another possibility. While typically performed with aldehydes, ketones can also be used. In the context of indoles, the Mannich reaction usually occurs at the electron-rich C3 position of the indole (B1671886) ring itself. chemtube3d.comrsc.orgjlu.edu.cn However, the ketone in a 3-acylindole could potentially react with formaldehyde (B43269) and a secondary amine to form a Mannich base, although this reactivity might be less favorable than reactions involving the indole ring. A review on 3-acetylindoles describes the Mannich reaction of 1-(4-fluorobenzoyl)-3-acetylindole with 1-arylpiperazine and paraformaldehyde. researchgate.net

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound is nucleophilic and can participate in various substitution reactions after deprotonation.

The indole nitrogen can be alkylated by reaction with alkyl halides in the presence of a base. nih.govorganic-chemistry.orggoogle.com Common bases used for this purpose include sodium hydride (NaH), which is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. The resulting indolide anion then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. youtube.com Other bases such as potassium hydroxide (B78521) in ionic liquids have also been employed for the N-alkylation of indoles. organic-chemistry.org

Similarly, the indole nitrogen can be acylated using acylating agents like acid chlorides or anhydrides. nih.govorganic-chemistry.orgnih.govmdpi.com This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation can sometimes compete with C-acylation in unsubstituted indoles. nih.gov However, with the C3 position already occupied in this compound, N-acylation becomes a more prominent reaction pathway for further derivatization at the nitrogen atom.

The alkylation and acylation reactions described above lead to the formation of a wide array of N-substituted derivatives of this compound. These reactions are valuable for modifying the electronic and steric properties of the molecule, which can be useful in various research contexts. For example, the introduction of an N-benzyl group can be achieved using benzyl (B1604629) bromide and a suitable base. researchgate.net The synthesis of various N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols has been reported, highlighting the utility of N-substitution in medicinal chemistry. nih.govresearchgate.net

Table 2: Representative N-Substitution Reactions of 3-Substituted Indoles

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| 3-Acetylindole | Benzyl bromide, Base | N-Benzyl-3-acetylindole |

| 5-Bromoindole | Dimethyl carbonate, DBU | N-Methyl-5-bromoindole |

| 3-Methylindole | S-Methyl butanethioate, Cs₂CO₃ | N-Acyl-3-methylindole |

| Indole | Acetyl chloride, Base | N-Acetylindole |

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is generally highly susceptible to electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the nitrogen atom. The highest electron density is typically at the C3 position. However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed towards the benzene (B151609) portion of the indole ring.

For 3-substituted indoles, electrophilic substitution typically occurs at the C2 position of the pyrrole (B145914) ring or on the benzene ring. However, the C2 position is sterically hindered by the adjacent propan-2-one group and less electronically favored for substitution compared to the benzene ring positions. Therefore, electrophilic attack is most likely to occur at the C5, C6, or C7 positions of the benzene ring.

The regioselectivity of SEAr reactions on 4-substituted indoles is influenced by both the existing substituent and the reaction conditions. beilstein-journals.orgnih.gov In the case of this compound, the directing effects of the pyrrole ring fusion, the fluoro group at C4, and the N-H proton must be considered. The pyrrole ring acts as an activating, ortho, para-director. Relative to the pyrrole fusion, the C4 and C7 positions are ortho, and the C5 and C6 positions are meta and para respectively. Generally, in the absence of a strong directing group on the benzene ring, substitution on the indole nucleus often favors the C5 and C7 positions. nih.gov

Studies on related 4-substituted indoles have shown that the outcome of intramolecular SEAr-type cyclizations can be directed to either the C3 or C5 position, depending on factors like the nature of the tether and the presence of electron-donating or -withdrawing groups. beilstein-journals.orgnih.gov For intermolecular reactions on this compound, the C7 position is a likely site for substitution due to activation from the indole nitrogen and being sterically accessible.

The fluorine atom at the C4 position exerts a significant influence on the reactivity and regioselectivity of electrophilic aromatic substitution. Fluorine is the most electronegative element, and it deactivates the aromatic ring towards electrophilic attack through a strong negative inductive effect (-I). mdpi.com However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system via a positive mesomeric effect (+M), which is an activating effect. libretexts.org

Considering the combined directing effects:

The indole nitrogen activates the benzene ring, particularly at the C4, C5, and C7 positions.

The strong deactivating inductive effect of the fluorine atom will generally lower the rate of electrophilic substitution compared to an unsubstituted indole. researchgate.net The competition between the directing effects of the indole nucleus and the fluoro substituent will determine the final regiochemical outcome. Computational studies and experimental evidence on similar systems suggest that substitution at the C7 position is often favored in 4-fluoroindoles. sigmaaldrich.cn

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to halogenated derivatives of this compound. To utilize these reactions, a halogen (e.g., Br, I) would first need to be introduced onto the indole's benzene ring, for instance, at the C7 position via regioselective bromination. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is widely used for the formation of biaryl compounds. For a hypothetical 7-bromo-1-(4-fluoro-1H-indol-3-yl)propan-2-one, a Suzuki coupling could be employed to introduce various aryl or heteroaryl substituents at the C7 position. Typical conditions involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases such as K₂CO₃ or Cs₂CO₃. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nih.govacs.orgscielo.org.mx This method would allow for the introduction of an alkynyl group at a halogenated position of the indole core. Modern protocols often utilize copper-free conditions, which can be advantageous for complex substrates. nih.govacs.org The reaction is compatible with a wide range of functional groups. beilstein-journals.orgmdpi.com

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netmdpi.comnih.gov This reaction would enable the introduction of vinyl-type substituents onto the indole ring. Reaction conditions typically involve a palladium catalyst, a base (often an amine like triethylamine), and a phosphine ligand. Aqueous conditions have also been developed, which can be beneficial for biomolecule derivatization. researchgate.net

The table below summarizes typical conditions for these reactions based on literature for similar halo-indole substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Photo-induced Transformations

The photochemical reactivity of indoles can lead to a variety of transformations, including cycloadditions, oxidations, and dearomatization reactions. nih.govacs.orgrsc.orgmdpi.com The presence of the fluoro substituent and the propan-2-one side chain can influence the course of these reactions.

Visible-light-induced dearomative annulation of indoles has emerged as a method for synthesizing polycyclic indolines. nih.govacs.org These reactions often proceed via photoredox catalysis and can involve processes like [2+2] cycloadditions of tethered olefins. nih.gov For this compound, derivatization of the side chain to include an alkene could potentially enable such intramolecular photocyclizations.

UV-induced oxidation of indole derivatives in the presence of air can lead to cleavage of the pyrrole ring. rsc.org For instance, 2-(1′H-indol-2′-yl)- mdpi.comossila.comnaphthyridine undergoes photooxidation to form benzoxazinone (B8607429) and carboxamide derivatives. rsc.org Similar oxidative pathways could be possible for this compound under UV irradiation in an aerobic environment.

Furthermore, photo-induced transformations of indole itself, studied in low-temperature matrices, have shown that UV irradiation can induce N-H bond cleavage to form an indolyl radical or tautomerization to the 3H-indole form. researchgate.net The specific photochemical behavior of this compound would depend on the irradiation wavelength and the reaction medium, but these fundamental processes are potential reaction pathways.

Stereochemical Control in Derivatization

Stereochemical control becomes relevant when new chiral centers are introduced into the molecule. For this compound, the most direct way to introduce stereochemistry is through reactions at the ketone carbonyl of the propan-2-one side chain.

For example, the reduction of the ketone to a secondary alcohol would create a new stereocenter. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS reagents) or chiral metal hydrides, could achieve enantioselective reduction, yielding one enantiomer of 1-(4-fluoro-1H-indol-3-yl)propan-2-ol in excess.

Similarly, aldol-type reactions, where an enolate is generated from the propan-2-one moiety and reacted with an aldehyde, would create a product with two new stereocenters. Diastereoselective and enantioselective versions of this reaction could be achieved using chiral auxiliaries, chiral catalysts, or substrate control, where the existing molecular framework influences the stereochemical outcome.

The presence of fluorine can also influence stereochemistry in more complex transformations. Stereoelectronic effects, such as the gauche effect, are known to impact the conformational preferences of fluorinated cyclic systems like pyrrolidines, which can, in turn, influence the stereochemical outcome of reactions. beilstein-journals.org While the propan-2-one side chain is acyclic, intramolecular interactions involving the fluorine atom or the indole ring could potentially influence the transition states of stereoselective reactions on the side chain.

Chiral Auxiliaries and Catalysts

The creation of single-enantiomer chiral derivatives from a prochiral molecule like this compound is a cornerstone of modern asymmetric synthesis. This is achieved by employing either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. wikipedia.org

A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. wikipedia.org For a molecule like this compound, an auxiliary could theoretically be attached to the indole nitrogen. However, a more common strategy for controlling stereochemistry at the side chain involves reactions where the auxiliary is part of the reagent or is attached to a derivatized form of the ketone. Common examples of chiral auxiliaries that have been successfully used in the synthesis of complex chiral molecules include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgscielo.org.mx

Chiral catalysts , in contrast, are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other without being consumed in the process. They are often preferred due to their efficiency, as only a small amount (sub-stoichiometric) is typically needed. researchgate.net Chiral catalysts can be broadly categorized into metal complexes and organocatalysts.

Chiral Metal Catalysts: These consist of a central metal ion coordinated to chiral ligands. The choice of metal and ligand is crucial for achieving high stereoselectivity. For indole derivatives, complexes of copper, palladium, and magnesium with chiral ligands like bis(oxazolines) (BOX) or 1,1'-bi-2-naphthol (B31242) (BINOL) have been effectively used in asymmetric reactions such as Friedel-Crafts alkylations and conjugate additions. nih.govresearchgate.net For instance, a chiral Cu(II)/BOX complex could potentially catalyze the asymmetric addition of a nucleophile to the ketone group of the title compound.

Organocatalysts: These are small, metal-free organic molecules that can catalyze asymmetric transformations. researchgate.netrsc.org This field has expanded rapidly, providing powerful alternatives to metal-based catalysts. For indole derivatives, common classes of organocatalysts include:

Chiral Phosphoric Acids (CPAs): These Brønsted acids can activate electrophiles, such as imines or the carbonyl group, toward nucleophilic attack by the indole ring or another nucleophile. nih.gov They have been instrumental in catalytic asymmetric dearomatization (CADA) reactions of indoles. nih.gov

Cinchona Alkaloids and their Derivatives: These natural products and their synthetic analogs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions. nih.gov They are effective in promoting asymmetric Friedel-Crafts reactions of indoles. nih.gov

Proline and its Derivatives: These amino acid-based catalysts often operate via enamine or iminium ion intermediates, facilitating a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.net

The table below summarizes various types of chiral catalysts and their potential applications in the derivatization of this compound.

| Catalyst Type | Example(s) | Potential Asymmetric Reaction | Resulting Chiral Moiety |

| Chiral Metal Complex | Cu(II)/BOX, Mg(II)/BINOL | Asymmetric reduction of ketone | Chiral secondary alcohol |

| Chiral Metal Complex | Pd(II)/Chiral Ligand | Asymmetric α-alkylation | Quaternary carbon center |

| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid (CPA) | Asymmetric transfer hydrogenation of ketone | Chiral secondary alcohol |

| Organocatalyst (Lewis Base) | Cinchona Alkaloid Derivatives | Asymmetric Friedel-Crafts reaction at C2 | Chiral center at C2 |

Asymmetric Synthesis of Chiral Derivatives

The strategic application of chiral catalysts and reagents allows for the synthesis of specific chiral derivatives of this compound. The primary targets for asymmetric transformation are the ketone carbonyl group, the adjacent methylene group, and the indole C2 position.

Asymmetric Reduction of the Ketone: The most direct route to a chiral derivative is the asymmetric reduction of the prochiral ketone to form enantiomerically enriched (R)- or (S)-1-(4-fluoro-1H-indol-3-yl)propan-2-ol. This can be accomplished through several methods:

Catalytic Asymmetric Transfer Hydrogenation: This method typically uses a simple hydrogen source, such as Hantzsch ester or isopropanol, in the presence of a chiral catalyst. Chiral Brønsted acids, like BINOL-derived phosphoric acids, have proven effective for the enantioselective reduction of various ketones and imines, including those on heterocyclic systems. organic-chemistry.org

Chiral Metal Hydride Reagents: Stoichiometric chiral reducing agents, such as those prepared from lithium aluminum hydride modified with chiral ligands (e.g., BINOL), can deliver a hydride ion to one face of the carbonyl group preferentially.

Asymmetric Alkylation: Another strategy involves creating a new stereocenter at the C1 position on the propane (B168953) chain. This requires the deprotonation of the methylene group adjacent to the ketone to form an enolate, followed by reaction with an electrophile (e.g., an alkyl halide) in a stereocontrolled manner. This can be achieved using a chiral phase-transfer catalyst or by forming the enolate in the presence of a chiral metal complex that directs the approach of the electrophile.

Asymmetric Reactions at the Indole Ring: While the C3 position is blocked, the C2 position of the indole nucleus remains a viable site for electrophilic substitution. An asymmetric Friedel-Crafts reaction with a suitable electrophile, catalyzed by a chiral Lewis acid (metal-based or organocatalytic), could introduce a new substituent at the C2 position, creating a chiral center. nih.gov For example, reaction with an α,β-unsaturated ketone in the presence of a chiral catalyst could lead to a chiral Michael adduct. nih.gov

The following table outlines potential asymmetric transformations of this compound and the strategies to achieve them.

| Transformation | Target Position | Reaction Type | Reagent / Catalyst System | Potential Chiral Product |

| Ketone to Chiral Alcohol | C2 of propane chain | Asymmetric Reduction | Hantzsch Ester / Chiral Phosphoric Acid | (R/S)-1-(4-fluoro-1H-indol-3-yl)propan-2-ol |

| Methylene Alkylation | C1 of propane chain | Asymmetric Alkylation | Base + Alkyl Halide / Chiral Phase-Transfer Catalyst | (R/S)-1-Alkyl-1-(4-fluoro-1H-indol-3-yl)propan-2-one |

| C2-Substitution | C2 of indole ring | Asymmetric Friedel-Crafts | Electrophile / Chiral Lewis Acid (e.g., Cinchona Alkaloid) | 2-Substituted-1-(4-fluoro-1H-indol-3-yl)propan-2-one |

These derivatization strategies highlight the versatility of this compound as a scaffold for generating complex, enantiomerically enriched molecules that are valuable in medicinal chemistry and materials science. researchgate.netacs.org

Computational Chemistry and Theoretical Studies

Molecular Orbital Theory (MOT) Calculations

Molecular Orbital Theory (MOT) is a cornerstone of quantum chemistry that describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals (MOs). This approach is crucial for understanding the electronic transitions and reactivity of aromatic and heterocyclic systems, including indole (B1671886) derivatives. acs.orgchemrxiv.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's electronic behavior. wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.orgschrodinger.com This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.org For 1-(4-fluoro-1H-indol-3-yl)propan-2-one, this value would be influenced by the electron-donating indole ring and the electron-withdrawing effects of the fluorine and carbonyl groups. The gap can be calculated using computational methods and often corresponds to the lowest energy electronic excitation possible, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com

Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -0.85 |

| LUMO | -1.54 |

| HOMO | -6.21 |

| HOMO-1 | -6.98 |

| HOMO-LUMO Gap (ΔE) | 4.67 |

Note: This table is illustrative and contains hypothetical values to demonstrate the expected output of a MOT calculation. Actual values would require specific DFT or ab initio calculations.

The energies of the HOMO and LUMO are directly related to a molecule's ionization potential and electron affinity, respectively, which govern its ability to donate or accept electrons. ossila.com Analysis of the frontier orbitals also reveals the most probable sites for chemical reactions.

For this compound, the HOMO would likely be distributed primarily over the electron-rich indole ring system, suggesting this moiety is the primary site for electrophilic attack. Conversely, the LUMO might be more localized on the propanone side chain, particularly the carbonyl carbon, indicating a likely site for nucleophilic attack. Computational studies on other indole derivatives have shown that substitutions on the indole ring significantly alter the electron density and, consequently, the molecule's photophysical properties and reactivity. chemrxiv.org From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, and softness can be calculated to provide a more comprehensive picture of the molecule's reactivity. irjweb.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly effective computational method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules, including indole derivatives, to calculate optimized geometries, vibrational frequencies, and other molecular properties with high accuracy. acs.orgresearchgate.net

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Furthermore, the molecule possesses conformational flexibility due to rotation around the single bond connecting the indole C3 atom and the propanone side chain. A conformational analysis would be performed to identify the most stable conformer(s) by calculating the energy as a function of this rotation. The presence of the fluorine atom at the 4-position of the indole ring can introduce specific steric and electronic effects that influence the preferred conformation. researchgate.netrsc.org

Hypothetical Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C-C-C (propanone) | 118.5° |

| Dihedral Angle | C2-C3-C(H₂)-C(=O) | -95.0° |

Note: This table presents hypothetical, representative values for the lowest-energy conformer to illustrate the type of data obtained from a geometry optimization calculation.

Following a successful geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman).

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, characteristic frequencies would be expected for the N-H stretch of the indole ring, the C=O stretch of the ketone, and the C-F stretch. researchgate.netnih.gov Comparing the calculated spectrum with an experimentally obtained one is a standard method for validating the computational model.

Hypothetical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H (Indole) | Stretching | 3510 |

| C=O (Ketone) | Stretching | 1715 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C-F (Aromatic) | Stretching | 1250 |

| C-N (Indole) | Stretching | 1235 |

Note: This table is for illustrative purposes. The values are typical for these functional groups and would be precisely determined by a DFT frequency calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, one would expect to see:

A strong negative potential (red) around the carbonyl oxygen, making it a primary hydrogen bond acceptor site.

A negative potential associated with the electronegative fluorine atom.

A strong positive potential (blue) on the hydrogen atom attached to the indole nitrogen (N-H), making it a key hydrogen bond donor site.

The aromatic rings would show regions of moderate negative potential above and below the plane of the rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting their potential therapeutic effects and in designing new analogues with enhanced activity.

The foundation of a robust QSAR model lies in the judicious selection of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For indole derivatives, a wide array of descriptors can be employed to capture the nuances of their chemical features. These are broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index, Randić index, and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical descriptors: These relate to the bulk properties of the molecule, including logP (lipophilicity), molar refractivity, and polarizability.

In studies of related indole compounds, a combination of these descriptors has been shown to be effective. For instance, in the development of QSAR models for benzofuran and indole derivatives as anticancer agents, a genetic algorithm was used for variable selection to identify the most relevant descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Category | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

This table is illustrative and provides examples of descriptor types that could be applied to QSAR studies of this compound derivatives.

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Partial Least Squares (PLS) being common choices.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive ability within the training set of molecules.

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in model development is evaluated. A high predictive correlation coefficient (R²pred) for the external test set is indicative of a reliable QSAR model.

Y-scrambling: The biological activity data is randomly shuffled to ensure that the developed model is not a result of chance correlation.

For instance, a 3D-QSAR model developed for indole and isatin derivatives as antiamyloidogenic agents showed acceptable predictive statistics in both the training set (q² = 0.596) and an external test set (r²ext = 0.695).

Molecular Docking Studies

Molecular docking simulations can provide detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, molecular docking studies of 3-fluorooxindole derivatives with ctDNA have been performed to understand their binding mechanism. In another study, fluoroindoles were docked into the active site of microtubule polymerase to elucidate their antifungal mechanism, revealing key hydrogen bonding and cation–π interactions.

These studies highlight how docking can be used to generate hypotheses about the molecular basis of a compound's biological activity. For this compound, docking could be employed to screen for potential protein targets and to understand how the fluorine atom and the propan-2-one side chain contribute to binding.

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target protein. These scores are often expressed in terms of binding energy (e.g., in kcal/mol), with lower values generally indicating a more favorable interaction. While these scores are approximations, they are useful for ranking different compounds in a virtual screening campaign. For example, in a study of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors, molecular docking was used to illustrate the probable binding mode and interactions at the receptor's binding site.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | Protein X | -8.5 | TYR123, SER45, LEU67 |

| Derivative 2 | Protein X | -7.9 | TYR123, ALA89 |

| Derivative 3 | Protein Y | -9.2 | ARG15, PHE42, TRP99 |

This table is a hypothetical representation of the type of data generated from molecular docking studies and does not represent actual results for this compound.

Reaction Mechanism Simulations

Computational chemistry can be used to simulate chemical reactions at the atomic level, providing detailed information about reaction pathways, transition states, and activation energies. For indole derivatives, understanding their reaction mechanisms is crucial for optimizing synthetic routes and for comprehending their metabolic fate.

Quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for studying enzyme-catalyzed reactions. For example, QM/MM simulations have been used to elucidate the complete reaction mechanism of indoleamine 2,3-dioxygenase, a heme protein that catalyzes the oxidation of tryptophan. These studies revealed a stepwise mechanism for the insertion of dioxygen into the indole ring.

For a compound like this compound, reaction mechanism simulations could be used to investigate various transformations, such as its behavior under different pH conditions, its susceptibility to metabolic enzymes, or the mechanisms of its synthesis. For example, the Mannich reaction is a common method for introducing substituents at the 3-position of the indole ring, and computational studies could provide insights into the mechanism of this reaction for fluorinated indoles.

Transition State Identification

Transition state (TS) theory is a cornerstone of computational reaction chemistry. A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Identifying the geometry and energy of a transition state is crucial for calculating reaction rates and understanding reaction mechanisms.

For the synthesis of this compound, a likely pathway is the Friedel-Crafts acylation of 4-fluoroindole (B1304775). Computational methods, particularly Density Functional Theory (DFT), are employed to model this electrophilic substitution reaction. The process involves locating the transition state for the key C-C bond-forming step, where the acylating agent attacks the C3 position of the indole ring.

Methodology for Transition State Identification:

Initial Geometry Optimization: The structures of the reactants (4-fluoroindole, acylating agent) and the product (the acylated indole) are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find an initial guess for the transition state structure located between the reactant and product geometries.

Transition State Optimization: This initial guess is then fully optimized. A true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken.

In the context of the Fischer indole synthesis, another potential route to the indole core, computational studies have focused on the rate-determining semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement step. semanticscholar.orgnih.gov Theoretical calculations help to elucidate why one regioisomer is formed over another by comparing the activation energies of the respective transition states. semanticscholar.orgnih.gov For example, electron-withdrawing or -donating groups on the phenylhydrazine precursor can significantly influence the stability of the transition state, thereby directing the outcome of the reaction. nih.gov

Table 1: Representative Computational Methods for Transition State Analysis

| Method | Level of Theory | Basis Set | Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G(d), 6-311+G(d,p) | Geometry optimization and frequency calculations for transition states in Friedel-Crafts and Fischer Indole syntheses. |

| Ab initio methods | MP2, CCSD(T) | aug-cc-pVTZ | High-accuracy single-point energy calculations on DFT-optimized geometries to refine energy barriers. |

| Molecular Dynamics (MD) | - | - | Simulating the trajectory of a reaction from a transition state to confirm it connects reactants and products. nih.gov |

Energy Profiles of Key Reactions

A reaction energy profile maps the potential energy of a system as it progresses from reactants to products, passing through transition states and any intermediates. These profiles are essential for determining the thermodynamics and kinetics of a reaction.

For the Friedel-Crafts acylation of 4-fluoroindole, a hypothetical energy profile would illustrate the following key points:

Reactant Complex: Formation of a complex between the 4-fluoroindole and the Lewis acid-activated acylating agent.

First Transition State (TS1): The energy barrier for the electrophilic attack at the C3 position of the indole ring, leading to the formation of a Wheland-type intermediate (a sigma complex). DFT studies on similar systems have shown this C-C bond formation to be the rate-determining step in many Friedel-Crafts acylations.

Intermediate: The relatively stable sigma complex, where the aromaticity of the indole ring is temporarily disrupted.

Second Transition State (TS2): The energy barrier for the deprotonation of the intermediate to restore aromaticity.

Product Complex: The final product complex before the separation of the acylated indole and the regenerated catalyst.

Computational studies on the metal-triflate catalyzed acylation of indole have explored different mechanistic pathways, calculating the Gibbs activation energies for each to determine the most favorable route. tohoku.ac.jp Similarly, computational analysis of the Fischer indole synthesis has shown that the formation of the observed indole regioisomer is energetically favored, while pathways leading to minor isomers may instead proceed toward decomposition products. semanticscholar.orgnih.gov

Table 2: Hypothetical Relative Energies for Friedel-Crafts Acylation of 4-Fluoroindole

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-Fluoroindole + Acylating Agent | 0.0 |

| TS1 | Transition state for C3 acylation | +15 to +25 |

| Intermediate | Sigma complex | +5 to +10 |

| TS2 | Transition state for deprotonation | +8 to +15 |

| Products | This compound | -10 to -20 |

Note: The values in this table are illustrative and represent a typical range for such reactions. Specific values would require dedicated DFT calculations for this exact reaction.

By calculating the energy differences between the reactants, transition states, and products, chemists can predict the feasibility of a reaction, its rate, and its selectivity, providing invaluable guidance for laboratory synthesis.

Biological Activity and Mechanistic Insights in Vitro Studies

In Vitro Screening for Biological Potentials

There is currently no publicly available information regarding the in vitro screening of 1-(4-fluoro-1H-indol-3-yl)propan-2-one.

Enzyme Inhibition Assays

No data has been published detailing the inhibitory effects of this compound on any specific enzymes.

Receptor Binding Studies

Information on the binding affinity of this compound to any biological receptors is not available in the current body of scientific literature.

Cell-Based Assays (excluding cytotoxicity or viability)

There are no published reports on the activity of this compound in specific cell-based assays that measure biological functions other than general cytotoxicity or viability.

Structure-Activity Relationships (SAR) of this compound Derivatives

Due to the absence of biological activity data for the parent compound, no structure-activity relationship (SAR) studies have been conducted on its derivatives.

Impact of Substituent Modifications on Activity

Without baseline activity data, the impact of modifying substituents on the this compound scaffold has not been investigated or reported.

Role of the Fluoro Group in Binding/Activity

The specific contribution of the fluorine atom at the 4-position of the indole (B1671886) ring to the potential binding affinity or biological activity of this compound is currently unknown. While fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, its role in this particular molecule has not been elucidated. nih.govnih.gov

Importance of the Propan-2-one Moiety

The propan-2-one moiety is a critical structural feature for the biological activity of this class of indole derivatives. Research has identified the ketone group within this moiety as a "serine trap," which is crucial for the inhibition of target enzymes. nih.gov Specifically, cPLA2α and FAAH are both serine hydrolases. nih.govnih.gov The electrophilic carbon of the ketone in the propan-2-one structure is susceptible to nucleophilic attack by the serine residue in the active site of these enzymes. This interaction can lead to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.

The significance of the propan-2-one group is underscored by studies on structure-activity relationships. Attempts to replace this moiety with other potential "serine traps" like α-ketoheterocycles, cyanamides, or nitriles in an effort to improve metabolic stability have consistently resulted in a loss of inhibitory potency against both cPLA2α and FAAH. nih.gov This indicates that the specific chemical properties of the propan-2-one group are finely tuned for optimal interaction with the active sites of these target enzymes. However, it is also noted that this reactive ketone group is susceptible to metabolic reduction to an inactive alcohol derivative, which presents a challenge for drug development. nih.gov

Mechanistic Studies at the Cellular Level (In Vitro, excluding clinical)